molecular formula C15H16F3N3O2 B7018369 N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7018369
M. Wt: 327.30 g/mol
InChI Key: TXDTUSBQSDFWGB-UHFFFAOYSA-N
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Description

N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a trifluoroethoxy moiety

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2/c1-21-8-13(7-20-21)12-4-2-3-11(5-12)6-19-14(22)9-23-10-15(16,17)18/h2-5,7-8H,6,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDTUSBQSDFWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)CNC(=O)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the synthesis of the 1-methylpyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Attachment of the Phenyl Group: The next step involves the introduction of the phenyl group to the pyrazole ring. This can be done via a Friedel-Crafts alkylation reaction using a suitable phenyl halide and a Lewis acid catalyst.

    Formation of the Trifluoroethoxyacetamide Moiety: The final step involves the reaction of the intermediate compound with 2,2,2-trifluoroethanol and acetic anhydride to form the trifluoroethoxyacetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving pyrazole derivatives.

    Materials Science: The trifluoroethoxy group imparts unique properties, making it useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the trifluoroethoxy group can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide: shares similarities with other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazole ring with a trifluoroethoxyacetamide moiety, which imparts distinct chemical and biological properties. This combination is less common in other pyrazole derivatives, making it a valuable compound for specific applications.

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